molecular formula C9H5N3 B1204237 1-Phthalazinecarbonitrile CAS No. 7694-81-7

1-Phthalazinecarbonitrile

Cat. No.: B1204237
CAS No.: 7694-81-7
M. Wt: 155.16 g/mol
InChI Key: ZVARSCKGTCVGPI-UHFFFAOYSA-N
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Description

1-Phthalazinecarbonitrile (CAS 7694-81-7) is a valuable chemical intermediate in organic synthesis and medicinal chemistry. Its molecular formula is C9H5N3, and it features a phthalazine heterocyclic core, which is a remarkable scaffold in drug discovery . This core structure is isosteric with quinazoline and is widely used in the design of anticancer agents . Researchers utilize this nitrile-functionalized phthalazine to develop novel compounds for targeted therapies. The phthalazine ring system is a common pharmacophore in several bioactive molecules and established drugs, such as the antihistamine azelastine and the aldose reductase inhibitor zopolrestat . In particular, phthalazine derivatives have shown significant potential as enzyme inhibitors . They are frequently investigated as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase, a key target in anti-angiogenic cancer research . Compounds featuring the phthalazine core have demonstrated excellent broad-spectrum cytotoxic activity in various cancer cell panels and can induce apoptosis, or programmed cell death, in tumor cells . The carbonitrile group at the 1-position offers a versatile handle for further chemical modification, allowing researchers to synthesize a diverse array of derivatives for structure-activity relationship (SAR) studies and high-throughput screening. This product is intended for research applications and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

phthalazine-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3/c10-5-9-8-4-2-1-3-7(8)6-11-12-9/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVARSCKGTCVGPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60227731
Record name Phthalazine carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60227731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7694-81-7
Record name Phthalazine carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007694817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phthalazine carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60227731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Aromatic Substitution Using Copper Cyanide

The most widely reported method for synthesizing 1-phthalazinecarbonitrile involves the nucleophilic substitution of 1-iodophthalazine with copper cyanide (CuCN) in pyridine. This reaction proceeds via a two-step mechanism:

  • Synthesis of 1-Iodophthalazine :
    1-Chlorophthalazine is treated with potassium iodide (KI) and hydroiodic acid (HI) in acetone under reflux. The reaction mixture is stirred in the dark for 96 hours to yield 1-iodophthalazine as a yellow precipitate. Modifications to this step, such as using sodium iodide (NaI) instead of KI, have been reported to improve yields to 76%.

  • Cyanide Substitution :
    1-Iodophthalazine is reacted with stoichiometric CuCN in anhydrous pyridine at elevated temperatures (80–100°C) for 6–8 hours. The nitrile group replaces the iodine atom, forming this compound. Purification via recrystallization from diethyl ether yields white needles with a melting point of 156–157°C.

Key Data :

ParameterValueSource
Yield76%
Melting Point156–157°C
IR Absorption (C≡N)2240 cm⁻¹
Reaction Time6–8 hours

This method is favored for its simplicity and high yield, though it requires careful handling of toxic cyanide reagents.

Modified Iodophthalazine Synthesis for Enhanced Precursor Availability

Recent advancements focus on optimizing the iodination step to improve the accessibility of 1-iodophthalazine. A modified protocol involves:

  • Reactants : 1-Chlorophthalazine, KI (30 mmol), 57% HI (3.4 mL), and acetone (50 mL).

  • Conditions : Stirring at room temperature for 96 hours under argon.

  • Work-Up : The crude product is suspended in ice-water, alkalized with ammonium hydroxide, and extracted with methylene chloride. Adding triethylamine (2 mL) to the organic phase prevents iodide contamination.

Advantages :

  • Eliminates the need for reflux, reducing energy input.

  • Yields 1-iodophthalazine·HI adducts, which are stable and easily converted to the free base.

Alternative Pathways and Limitations

While direct cyanation remains dominant, alternative routes have been explored:

  • Hydrolysis of Dicarbonitriles :
    1,4-Phthalazinedicarbonitrile undergoes partial hydrolysis in alkaline media to yield 4-cyano-1(2H)-phthalazinone. However, this method is non-selective and produces mixed products.

  • Three-Component Reactions :
    Sodium hydrogen carbonate (NaHCO₃)-catalyzed reactions of phthalhydrazide, aldehydes, and malononitrile yield pyrazolo-phthalazine derivatives. Though unrelated to this compound, this highlights the versatility of phthalazine intermediates in heterocyclic chemistry.

Challenges :

  • Competing side reactions during iodination (e.g., diiodination).

  • Sensitivity of nitrile groups to hydrolysis under acidic or high-temperature conditions.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Pyridine as Solvent : Acts as both a base and coordinating agent, facilitating the displacement of iodide by cyanide.

  • Temperature : Reactions above 60°C risk decomposition, while room-temperature conditions favor stability.

Catalytic Considerations

Copper cyanide’s role extends beyond stoichiometry; it participates in a radical-mediated mechanism, evidenced by the formation of CuI byproducts. Catalytic systems using palladium or nickel remain underexplored but could reduce cyanide usage.

Analytical Characterization

Spectroscopic Data

  • Infrared (IR) Spectroscopy : A sharp absorption band at 2240 cm⁻¹ confirms the presence of the nitrile group.

  • Elemental Analysis :

    • Calculated: C (69.67%), H (3.25%), N (27.08%).

    • Observed: C (69.94%), H (3.43%), N (27.03%).

Purity Assessment

Recrystallization from diethyl ether eliminates impurities, as evidenced by consistent melting points and spectral homogeneity .

Chemical Reactions Analysis

Types of Reactions: 1-Phthalazinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phthalazine dicarboxylic acid using alkaline potassium permanganate.

    Reduction: Zinc and hydrochloric acid can reduce it to form orthoxylylene diamine.

    Substitution: The cyano group can be displaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Alkaline potassium permanganate.

    Reduction: Zinc and hydrochloric acid.

    Substitution: Copper cyanide in pyridine.

Major Products Formed:

    Oxidation: Phthalazine dicarboxylic acid.

    Reduction: Orthoxylylene diamine.

    Substitution: Various substituted phthalazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-Phthalazinecarbonitrile has several scientific research applications, including:

    Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in the development of new materials.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its antimicrobial and antitumor properties.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-phthalazinecarbonitrile involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, phthalazine derivatives are known to inhibit enzymes like cyclooxygenase-2 and bind to gamma-aminobutyric acid receptors . The exact mechanism of action may vary depending on the specific application and the biological target involved.

Comparison with Similar Compounds

Structural and Functional Differences

The nitrile group’s position and the core heterocyclic structure significantly influence reactivity and applications. Below is a comparative analysis of structurally related carbonitrile compounds:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Features Applications/Reactivity
1-Phthalazinecarbonitrile Phthalazine C₉H₅N₃ 155.16 Nitrile at position 1; planar bicyclic core Intermediate for heterocyclic derivatives (e.g., pyrazolo-phthalazines)
1-Piperidinocyclohexanecarbonitrile Cyclohexane + piperidine C₁₂H₂₀N₂ 192.30 Aliphatic nitrile; piperidine substituent Organic synthesis, ligand design (flexible aliphatic structure)
4-(Hexahydro-1H-azepin-1-yl)-1-naphthalenecarbonitrile Naphthalene + azepane C₁₇H₁₈N₂ 250.35 Bulky azepane ring fused to naphthalene Potential CNS-targeting agents (lipophilic backbone)
Pyrazolo[1,2-b]phthalazine-2-carbonitrile Pyrazole + phthalazine C₁₉H₁₃N₅O₂ 355.34 Nitrile in fused pyrazole-phthalazine system Antioxidant/antimicrobial activities (heterocyclic diversity)

Reactivity and Stability

  • This compound: The aromatic phthalazine core enhances stability but may limit solubility in non-polar solvents. The nitrile group participates in nucleophilic additions, enabling transformations into amines, amides, or tetrazoles .
  • Piperidinocyclohexanecarbonitrile: The aliphatic cyclohexane and piperidine rings improve solubility in organic solvents, while the nitrile group offers reactivity for cyclization or alkylation .
  • Pyrazolo-phthalazine derivatives : The fused pyrazole ring introduces additional hydrogen-bonding sites, enhancing interactions in biological systems (e.g., enzyme inhibition) .

Biological Activity

1-Phthalazinecarbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Overview of this compound

This compound (C8H6N2) features a phthalazine ring with a cyano group, which is integral to its biological activity. Its derivatives have been studied extensively for their potential in treating various conditions, including cancer, cardiovascular diseases, and infectious diseases.

Biological Activities

Antitumor Activity
Research indicates that this compound and its derivatives exhibit significant antitumor properties. A study showed that certain compounds derived from this structure inhibited tumor cell growth in vitro, with varying degrees of efficacy across different cancer cell lines (Table 1) .

CompoundTumor Cell Growth Inhibition (%)Cell Lines Tested
3a96NCI H460
3b100SK OV-3
3c28RKOP27
3d31SF-268

Mechanism of Action
The antitumor effects are attributed to various mechanisms:

  • Apoptosis Induction : Some derivatives promote programmed cell death in cancer cells.
  • Aurora Kinase Inhibition : Compounds have been shown to inhibit Aurora kinases, which are crucial for cell division .
  • Cell Cycle Arrest : Specific derivatives induce G2/M phase arrest in the cell cycle, preventing cancer cell proliferation .

Antimicrobial Properties
this compound derivatives also demonstrate antimicrobial activity against a range of pathogens. For example, certain compounds have shown effectiveness against drug-resistant strains of Leishmania parasites .

Cardiovascular Effects
Some analogs exhibit vasorelaxant properties and β-adrenergic blocking activity. These effects suggest potential applications in managing hypertension and other cardiovascular conditions .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for drug development. Modifications to the phthalazine core can significantly influence potency and selectivity. For instance:

  • Substituents at specific positions on the phthalazine ring can enhance or diminish antitumor activity.
  • Increased polarity in substituents has been correlated with reduced enzyme inhibition effectiveness .

Case Studies

Several case studies highlight the clinical relevance of this compound derivatives:

  • Antitumor Screening : A focused library of phthalazine derivatives was subjected to in vitro screening against various tumor cell lines. The results indicated that modifications to the indole portion of the molecule significantly affected antitumor efficacy .
  • Vasorelaxant Activity Assessment : A specific derivative was evaluated for its vasorelaxant effects in isolated porcine coronary arteries. The compound demonstrated potent activity, suggesting its potential as a therapeutic agent for cardiovascular diseases .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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